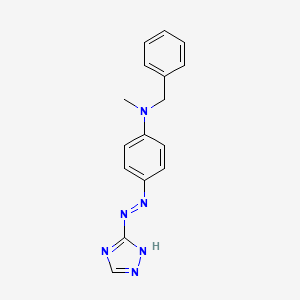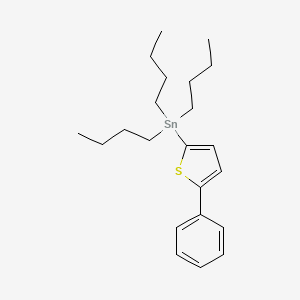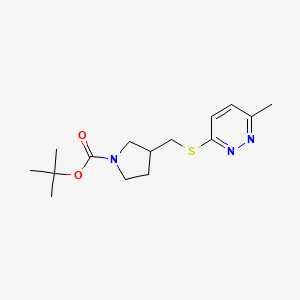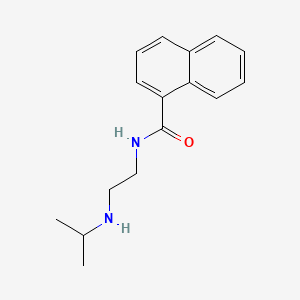
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- is a complex organic compound characterized by its aromatic naphthalene ring and a carboxamide group. This compound is notable for its unique structural features, including multiple bonds, aromatic rings, and secondary amide and amine groups .
Méthodes De Préparation
The synthesis of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- typically involves the reaction of 1-naphthalenecarboxylic acid with 2-(isopropylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The aromatic naphthalene ring can also participate in π-π interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- can be compared with similar compounds such as:
1-Naphthalenecarboxamide, N-(2-(methylamino)ethyl)-: This compound has a similar structure but with a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
1-Naphthalenecarboxamide, N-(2-(ethylamino)ethyl)-: The presence of an ethyl group instead of an isopropyl group affects the compound’s reactivity and interactions.
1-Naphthalenecarboxamide, N-(2-(tert-butylamino)ethyl)-: The tert-butyl group introduces significant steric hindrance, impacting the compound’s behavior in chemical and biological systems.
These comparisons highlight the uniqueness of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- in terms of its structural features and resulting properties.
Propriétés
Numéro CAS |
50341-63-4 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
N-[2-(propan-2-ylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H20N2O/c1-12(2)17-10-11-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17H,10-11H2,1-2H3,(H,18,19) |
Clé InChI |
DNHMOKOBAOCWHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


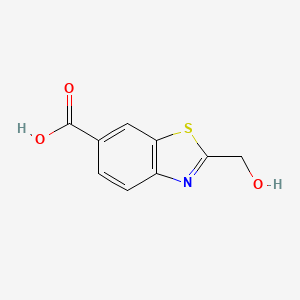

![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
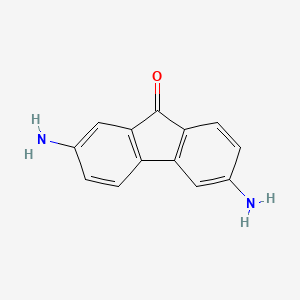
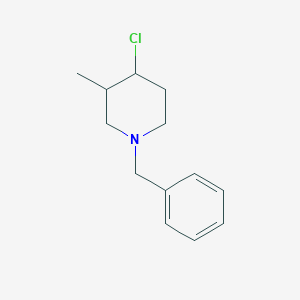
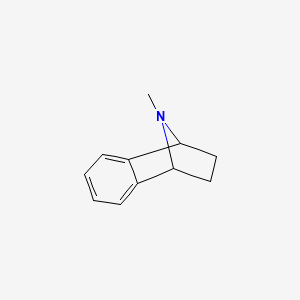
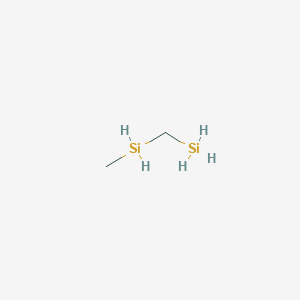
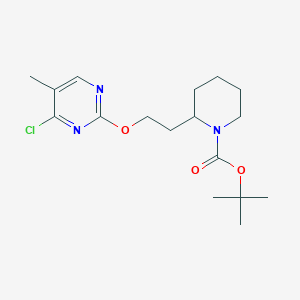

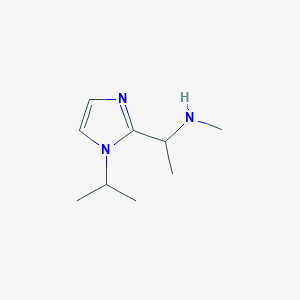
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
